methyl 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}benzoate
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Overview
Description
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE is a complex organic compound with the molecular formula C24H20N4O4. This compound is known for its unique structure, which includes a naphthylcarbonyl group and a hydrazono linkage. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE typically involves the condensation of methyl 4-formylbenzoate with 2-naphthylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification would apply similarly to those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield naphthoquinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism by which METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazono and naphthylcarbonyl groups. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazono derivatives and naphthylcarbonyl-containing molecules. Examples include:
- METHYL 4-{[(E)-2-(2-METHOXY-1-NAPHTHYL)HYDRAZONO]METHYL}BENZOATE
- METHYL 4-{[(E)-2-(2-CHLORO-1-NAPHTHYL)HYDRAZONO]METHYL}BENZOATE
Uniqueness
What sets METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H16N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(naphthalene-2-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C20H16N2O3/c1-25-20(24)16-8-6-14(7-9-16)13-21-22-19(23)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,22,23)/b21-13+ |
InChI Key |
JLBUMJFONXDLBZ-FYJGNVAPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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